2-Anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid
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Overview
Description
2-Anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C12H8N2O2S2 and a molecular weight of 276.33 g/mol . This compound is notable for its unique structure, which includes a thieno[2,3-d][1,3]thiazole core fused with an aniline and a carboxylic acid group. It is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been shown to interact with dna and topoisomerase ii, resulting in dna double-strand breaks .
Biochemical Pathways
Similar compounds have been shown to affect a wide range of biochemical pathways, leading to various downstream effects .
Result of Action
Similar compounds have been shown to result in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Action Environment
Similar compounds are typically stored at room temperature .
Preparation Methods
The synthesis of 2-Anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial production methods for this compound are less documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of green chemistry and process optimization are generally applied to minimize waste and improve efficiency in any industrial synthesis .
Chemical Reactions Analysis
2-Anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the functional groups attached to the thiazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-Anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: While not widely used in industrial applications, its derivatives may find use in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar compounds to 2-Anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid include other thiazole derivatives, such as:
2-Aminothiazole-5-carboxylic acid: Shares a similar thiazole core but with an amino group instead of an aniline group.
2-N-BOC-aminothiazole-5-carboxylic acid: Contains a BOC-protected amino group, making it useful in peptide synthesis.
Benzimidazole-thiazole derivatives: These compounds combine benzimidazole and thiazole rings, offering diverse biological activities.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties compared to other thiazole derivatives .
Properties
IUPAC Name |
2-anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S2/c15-11(16)9-6-8-10(17-9)14-12(18-8)13-7-4-2-1-3-5-7/h1-6H,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JELLTOYBWRCVJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(S2)C=C(S3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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